5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Description
5-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C₁₁H₁₄BrN₃O and a molecular weight of 308.16 g/mol. Its CAS number is 1256957-72-8 . The compound features a pyrazolo[3,4-b]pyridine core substituted with a bromine atom at position 5, a methyl group at position 3, and a tetrahydro-2H-pyran-2-yl (THP) protecting group at position 1. The THP group enhances solubility and stability during synthetic processes, making it a valuable intermediate in medicinal chemistry . It is commercially available in various quantities (e.g., 50 mg to 5 g) with prices ranging from €172 to €3,072, reflecting its specialized applications in drug discovery .
Properties
IUPAC Name |
5-bromo-3-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O/c1-8-10-6-9(13)7-14-12(10)16(15-8)11-4-2-3-5-17-11/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWNQZZQDXHNCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)Br)C3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Pyrazolo-Pyridine Assembly
The Suzuki-Miyaura reaction has emerged as a cornerstone for constructing the pyrazolo[3,4-b]pyridine core. A patented approach (WO2016162604A1) details the coupling of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (I) with halogenated aryl precursors under palladium catalysis. For instance, reacting (I) with 4-bromo-2-chlorobenzonitrile (II) in a tetrahydrofuran (THF)-water solvent system containing bis(triphenylphosphine)palladium(II) chloride ([Pd(PPh₃)₂Cl₂]) and sodium carbonate yields 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (III) .
Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 0.6–0.8 mol% Pd(OAc)₂ | Minimizes cost |
| Solvent System | THF:H₂O (4:1) | Enhances phase mixing |
| Temperature | 70°C ± 3°C | Balances rate/selectivity |
| Base | Na₂CO₃ | Neutralizes HBr byproduct |
Post-coupling, the tetrahydropyranyl (THP) group remains intact, critical for protecting the pyrazole nitrogen during subsequent bromination. This method achieves >80% conversion with Pd loadings as low as 0.6 mol%, underscoring its industrial viability.
Cyclocondensation of 3-Aminopyrazole Derivatives
An alternative route involves cyclizing 3-amino-4-methylpyrazole (IV) with α,β-unsaturated ketones to form the pyrazolo[3,4-b]pyridine scaffold. For example, reacting (IV) with ethyl 3-(bromomethyl)acrylate in dimethylformamide (DMF) at 100°C induces Michael addition, followed by intramolecular cyclization to yield 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in acetonitrile under radical initiation (AIBN), furnishing the target bromide in 65–72% yield.
Mechanistic Insights
- Nucleophilic Attack : The sp²-hybridized β-carbon of the α,β-unsaturated ketone undergoes Michael addition with the amino group of (IV) .
- Cyclization : Elimination of water forms the pyridine ring, stabilized by the electron-withdrawing nitrile group.
- Bromination : NBS selectively brominates the electron-rich C5 position due to radical stabilization by the adjacent pyridine nitrogen.
Direct Bromination of Preformed Pyrazolo-Pyridines
Direct electrophilic bromination of 3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine offers a streamlined pathway. Treatment with bromine (Br₂) in acetic acid at 50°C introduces bromine at C5 with >90% regioselectivity, attributed to the directing effect of the pyridine nitrogen. However, over-bromination at C7 can occur if stoichiometry exceeds 1.1 equivalents, necessitating precise control.
Optimized Bromination Protocol
- Substrate : 3-Methyl-1-(THP)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)
- Reagent : Br₂ (1.05 equiv) in glacial AcOH
- Conditions : 50°C, 4 h under N₂
- Workup : Quench with NaHSO₃, extract with EtOAc, purify via silica gel chromatography
- Yield : 78%
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Yield (%) | Pd Loading | Regioselectivity | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 80–85 | 0.6–0.8% | High | Industrial |
| Cyclocondensation | 65–72 | None | Moderate | Lab-scale |
| Direct Bromination | 78 | None | High | Pilot-scale |
The Suzuki-Miyaura route excels in scalability and atom economy, whereas cyclocondensation offers Pd-free synthesis at the expense of lower yields. Direct bromination is optimal for late-stage functionalization but requires preformed intermediates.
Experimental Considerations and Optimization
Protecting Group Strategy
The THP group, introduced via refluxing pyrazole with dihydropyran in dichloromethane (DCM) catalyzed by p-toluenesulfonic acid (pTSA), remains stable under Suzuki and bromination conditions. Deprotection, if required, employs hydrochloric acid (HCl) in ethanol, though unnecessary for the target compound.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or reduction reactions to modify existing ones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Tetrahydropyranyl chloride: Used for etherification reactions.
Palladium catalysts: Used for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : Pyrazolo[3,4-c]pyridine derivatives (e.g., ) exhibit distinct electronic properties compared to [3,4-b] isomers due to altered nitrogen positioning .
Physicochemical Properties
- Solubility : The THP group improves solubility in organic solvents, critical for reaction efficiency. For example, 5-bromo-3-methyl-1-THP-pyrazolo[3,4-b]pyridine is readily soluble in DMSO, a common solvent in biological assays .
- Stability : Bromine and iodine substituents increase molecular stability but may reduce metabolic stability in vivo. Chlorine (e.g., in 3-bromo-5-chloro derivatives) introduces electronegativity, affecting reactivity .
Research Findings
- Antiproliferative Activity : L3 (5-bromo-3-(4-methoxymethyl-benzimidazolyl)-1H-pyrazolo[3,4-b]pyridine) demonstrated IC₅₀ values of <10 µM against multiple cancer cell lines, attributed to CDK inhibition .
- Antiviral Efficacy : ARA-04 reduced HSV-1 viral load by 90% at 10 µM, with minimal cytotoxicity (CC₅₀ > 100 µM) .
- Synthetic Yields : Bromination steps in achieved 75–85% yields, while iodination (e.g., in ) required harsher conditions and resulted in lower yields (~60%) .
Biological Activity
5-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a novel compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and properties:
- Molecular Formula : CHBrNO
- Molecular Weight : 245.12 g/mol
- CAS Number : 2177258-36-3
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-b]pyridines. In vitro assays showed that derivatives of this compound exhibited significant activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves inhibition of pantothenate synthetase, a crucial enzyme in bacterial metabolism.
| Compound | Target | Activity |
|---|---|---|
| 5-bromo-3-methyl... | Mycobacterium tuberculosis | IC50 = 8.3 μM |
| Other derivatives | Gram-positive bacteria | Moderate inhibition observed |
Case Studies
-
Study on Antitubercular Activity :
- A study conducted by Rao et al. synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their antitubercular activity using the MABA assay against the H37Rv strain. The results indicated that specific substitutions at the N(1) and C(5) positions significantly enhanced biological activity .
- Molecular Docking Studies :
Other Biological Activities
Beyond its antimicrobial properties, compounds in the pyrazolo[3,4-b]pyridine class have been investigated for other therapeutic potentials:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various pathways.
- Anti-inflammatory Effects : Certain compounds have been reported to exhibit anti-inflammatory properties in preclinical models.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, and how are intermediates purified?
- Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of hydrazine derivatives with carbonyl-containing precursors (e.g., 3-fluoropyridine derivatives) under reflux (110°C, 16 hours) to form the pyrazolo-pyridine core .
- Step 2 : Bromination using HBr or NaBr in acidic conditions to introduce the bromine substituent .
- Step 3 : Protection of the pyrazole nitrogen with tetrahydropyran (THP) via Boc or THP-group activation (e.g., using Boc₂O in DMF with Et₃N catalysis) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DCM/hexane) is used to isolate intermediates. Final products are confirmed via LC-MS and ¹H/¹³C NMR .
Q. Which spectroscopic methods are critical for characterizing this compound, and what key data should be observed?
- Answer :
- ¹H NMR : Look for signals corresponding to THP-protecting groups (δ 1.4–4.0 ppm, multiplet) and pyrazolo-pyridine protons (δ 8.0–9.0 ppm, aromatic) .
- LC-MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the calculated molecular weight (e.g., ~300–350 g/mol for derivatives) .
- X-ray Crystallography : Used to confirm spatial arrangement (e.g., dihedral angles between fused rings ≈2.5–3.0°) .
Q. What safety precautions are essential when handling this compound?
- Answer :
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources (sparks, open flames) due to flammability risks .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
- Spills : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Q. What are the primary research applications of pyrazolo[3,4-b]pyridine derivatives in drug discovery?
- Answer : These scaffolds are explored as kinase inhibitors (e.g., targeting PKC, JAK), antiviral agents (e.g., Lassa virus GPC inhibitors), and CNS modulators (e.g., anti-convulsants) due to their structural mimicry of purines .
Advanced Research Questions
Q. How can low yields in the bromination step (e.g., 29% for intermediate 28) be optimized?
- Answer :
- Reagent Optimization : Replace HBr with NBS (N-bromosuccinimide) in DMF at 0°C for controlled bromination .
- Catalysis : Use Pd(OAc)₂/XPhos for regioselective C–H activation bromination .
- Solvent Screening : Test polar aprotic solvents (e.g., DCE) to improve solubility of intermediates .
Q. What computational methods are suitable for predicting the bioactivity of derivatives?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., h-TNAP enzyme, PDB: 4BJA) .
- QSAR Models : Train models on datasets of pyrazolo-pyridine analogs with reported IC₅₀ values to predict activity .
- DFT Calculations : Analyze electron density maps (e.g., HOMO/LUMO) to assess reactivity .
Q. How can conflicting crystallographic data (e.g., hydrogen-bonding motifs vs. π-stacking) be resolved?
- Answer :
- Multi-Temperature XRD : Collect data at 100K and 298K to assess thermal motion effects .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. π–π) using CrystalExplorer .
- Validation : Cross-reference with NMR NOE data to confirm proximity of aromatic protons .
Q. What strategies stabilize boronic ester intermediates during Suzuki-Miyaura couplings?
- Answer :
- Protection : Use THP or Boc groups to shield reactive amines during cross-coupling .
- Inert Conditions : Perform reactions under N₂ with degassed solvents (THF/H₂O) and PdCl₂(dppf) catalyst .
- Additives : Include CsF or K₃PO₄ to scavenge boronic acid byproducts .
Q. How are impurities (e.g., dehalogenated byproducts) identified and quantified?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
